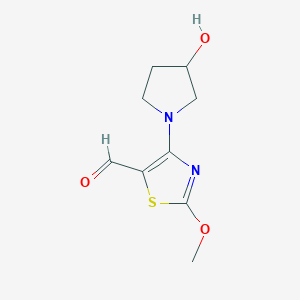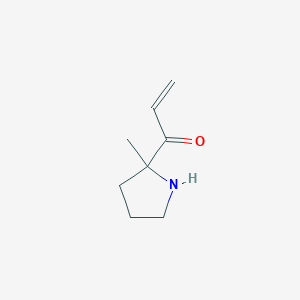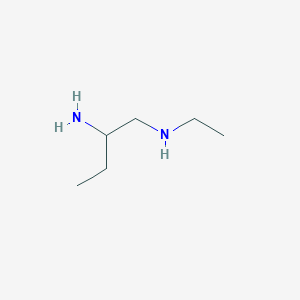
(2-Aminobutyl)(ethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Aminobutyl)(ethyl)amine, also known as (S)-N1-ethylbutane-1,2-diamine, is an organic compound with the molecular formula C6H16N2. It is a secondary amine characterized by the presence of an ethyl group and a butyl group attached to the nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
(2-Aminobutyl)(ethyl)amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of ethylamine with 2-chlorobutane under basic conditions can yield this compound . Another method involves reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using catalytic hydrogenation techniques. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products .
化学反应分析
Types of Reactions
(2-Aminobutyl)(ethyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form different amine derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Haloalkanes and alkyl halides are typical reagents for substitution reactions
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Primary amines.
Substitution: Various amine derivatives depending on the substituents used
科学研究应用
(2-Aminobutyl)(ethyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of (2-Aminobutyl)(ethyl)amine involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters such as serotonin and dopamine . This mechanism is similar to that of other amine-based compounds used in the treatment of depression and other neurological conditions .
相似化合物的比较
Similar Compounds
Methylamine (CH3NH2): A primary amine with a single methyl group attached to the nitrogen atom.
Dimethylamine ((CH3)2NH): A secondary amine with two methyl groups attached to the nitrogen atom.
Trimethylamine ((CH3)3N): A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness
(2-Aminobutyl)(ethyl)amine is unique due to its specific structure, which includes both an ethyl and a butyl group attached to the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and medicinal chemistry .
属性
分子式 |
C6H16N2 |
|---|---|
分子量 |
116.20 g/mol |
IUPAC 名称 |
1-N-ethylbutane-1,2-diamine |
InChI |
InChI=1S/C6H16N2/c1-3-6(7)5-8-4-2/h6,8H,3-5,7H2,1-2H3 |
InChI 键 |
LNSQCMZLXWAQBY-UHFFFAOYSA-N |
规范 SMILES |
CCC(CNCC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


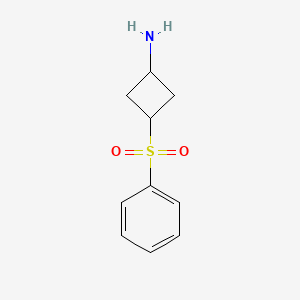
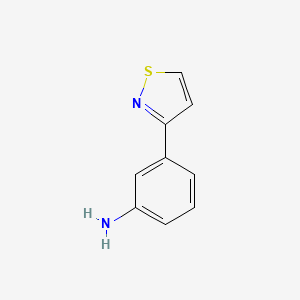

![2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde](/img/structure/B13182656.png)
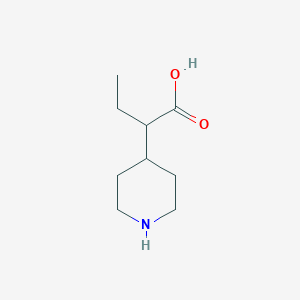
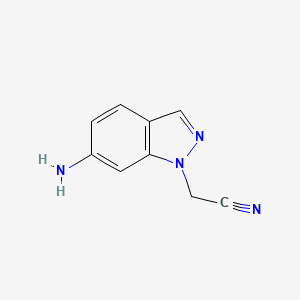
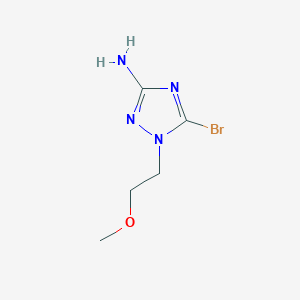
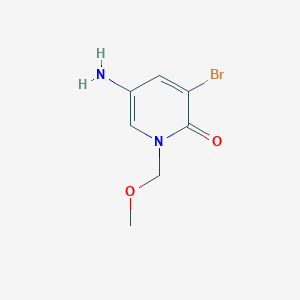
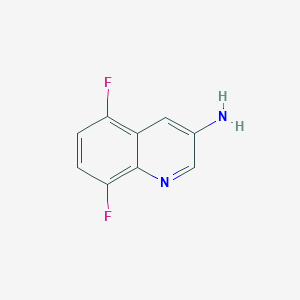
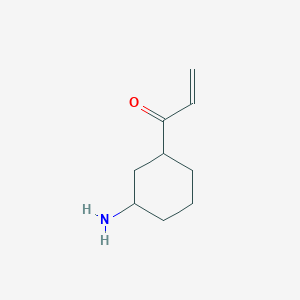
![[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B13182708.png)

